(2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 2-(3-(Trifluoromethyl)phenyl)pyridine with a boron reagent under specific conditions . The reaction conditions often involve the use of palladium catalysts and bases to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Oxidizing Agents: For oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials .
Scientific Research Applications
(2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- α,α,α-Trifluoro-p-tolylboronic acid
Uniqueness
(2-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C12H9BF3NO2 |
---|---|
Molecular Weight |
267.01 g/mol |
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)9-3-1-2-8(6-9)11-7-10(13(18)19)4-5-17-11/h1-7,18-19H |
InChI Key |
VIXATCCXSHTLBL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC(=CC=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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